molecular formula C12H14F3N5O2S B2836425 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034416-25-4

3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2836425
CAS No.: 2034416-25-4
M. Wt: 349.33
InChI Key: LWEFJQDSKLSLIQ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a complex organic compound characterized by the presence of trifluoromethyl, pyrazine, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrazine Group: The pyrazine moiety is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the pyrazole intermediate.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
  • 3,3,3-trifluoro-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
  • 3,3,3-trifluoro-N-(2-(3-(benzothiazol-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Uniqueness

Compared to similar compounds, 3,3,3-trifluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide stands out due to the presence of the pyrazine ring, which can impart unique electronic and steric properties

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O2S/c13-12(14,15)2-8-23(21,22)18-5-7-20-6-1-10(19-20)11-9-16-3-4-17-11/h1,3-4,6,9,18H,2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEFJQDSKLSLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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